An In-Depth Technical Guide to 2,4-Difluoro-3-methylaniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,4-Difluoro-3-methylaniline: Properties, Synthesis, and Applications
Introduction: A Key Fluorinated Building Block
2,4-Difluoro-3-methylaniline is a strategically important aromatic amine within the fields of medicinal chemistry and materials science. Its structure, featuring an aniline core substituted with two electron-withdrawing fluorine atoms and an electron-donating methyl group, creates a unique electronic and steric profile. This substitution pattern is not arbitrary; it is designed to impart specific, desirable characteristics to larger molecules. The fluorine atoms are known to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity by participating in hydrogen bonding or dipole-dipole interactions.[1][2] The methyl group provides a steric handle and can influence the orientation of the molecule within a binding pocket. Consequently, this compound serves as a high-value intermediate for the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[3][4] This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and safe handling protocols for professionals in research and development.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The physical and spectroscopic data for 2,4-Difluoro-3-methylaniline are summarized below.
Physicochemical Data
The macroscopic properties of 2,4-Difluoro-3-methylaniline dictate its handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 144851-63-8 | [5] |
| Molecular Formula | C₇H₇F₂N | [6] |
| Molecular Weight | 143.13 g/mol | [6][7] |
| Appearance | Varies; typically a liquid or low-melting solid | N/A |
| Boiling Point | 94-96°C at 15 mmHg | [6] |
| Refractive Index (n²⁰/D) | 1.5045 | [6] |
| Storage Temperature | 2-8°C, protect from light | [6] |
Spectroscopic Signature
The spectral data provides a microscopic fingerprint of the molecule, essential for reaction monitoring and quality control.
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¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals for the aromatic protons and the methyl group. The two aromatic protons will appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The methyl protons will typically appear as a singlet or a narrow triplet (due to small long-range H-F coupling) in the upfield region (around 2.1-2.3 ppm).
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¹³C NMR Spectroscopy : The carbon spectrum will show seven distinct resonances. The carbons directly bonded to fluorine (C2 and C4) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. Other aromatic carbons will also show smaller two- or three-bond C-F couplings.
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Infrared (IR) Spectroscopy : The IR spectrum is a valuable tool for identifying key functional groups.
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N-H Stretch : A characteristic pair of sharp to medium bands in the 3300-3500 cm⁻¹ region, typical for a primary amine.
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C-H Stretch : Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl C-H stretch will be just below 3000 cm⁻¹.
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C=C Aromatic Stretch : Multiple sharp bands in the 1500-1620 cm⁻¹ region.
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C-F Stretch : Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 143. Subsequent fragmentation patterns would likely involve the loss of methyl or amino groups.
Part 2: Synthesis and Reactivity
The utility of 2,4-Difluoro-3-methylaniline is fundamentally linked to its synthesis and subsequent chemical transformations.
Representative Synthesis Workflow
A common and logical synthetic pathway involves the catalytic reduction of a corresponding nitro compound. This precursor, 2,4-difluoro-3-methyl-1-nitrobenzene, can be prepared from commercially available starting materials.
Caption: General synthetic workflow for 2,4-Difluoro-3-methylaniline.
Experimental Protocol: Catalytic Reduction
This protocol describes the reduction of the nitro precursor to the target aniline. This method is widely employed due to its high efficiency and clean conversion.[8][9]
Materials:
-
2,4-Difluoro-1-methyl-3-nitrobenzene
-
Methanol (MeOH), reagent grade
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Hydrogen (H₂) gas cylinder with regulator
-
Parr hydrogenator or similar pressure vessel
Procedure:
-
Vessel Preparation : To a clean, dry Parr shaker flask or autoclave, add 2,4-difluoro-1-methyl-3-nitrobenzene (1.0 eq).
-
Solvent and Catalyst Addition : Add methanol to dissolve the starting material (approx. 10-15 mL per gram of substrate). Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) as a slurry in a small amount of methanol.
-
Causality: Methanol is an excellent solvent for both the starting material and product, and it does not interfere with the catalytic process. Pd/C is a highly effective and reusable catalyst for the reduction of aromatic nitro groups.[8]
-
-
Hydrogenation : Seal the reaction vessel. Purge the system with nitrogen gas three times to remove all oxygen, then purge with hydrogen gas three times.
-
Reaction : Pressurize the vessel with hydrogen gas (typically 40-50 psi). Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature.
-
Monitoring : The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, thin-layer chromatography (TLC) or LC-MS can be used on small aliquots to confirm the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up : Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration : Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Trustworthiness: This filtration step is critical for removing the pyrophoric catalyst safely and ensuring the purity of the final product.
-
-
Isolation : Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol. The residue is the crude 2,4-Difluoro-3-methylaniline, which can be used directly or purified further by distillation or column chromatography if necessary.
Chemical Reactivity
The reactivity of 2,4-Difluoro-3-methylaniline is governed by the interplay of its functional groups. The amine (NH₂) is a potent activating group and ortho-, para-director for electrophilic aromatic substitution. However, the fluorine atoms are deactivating, and the steric bulk of the adjacent methyl group will influence regioselectivity. The primary amine itself is a strong nucleophile, readily participating in reactions like acylation, alkylation, and diazotization.
Caption: Reactivity map of the primary amine in 2,4-Difluoro-3-methylaniline.
Part 3: Applications and Safety
Role in Drug Discovery and Agrochemicals
Fluorinated aromatic compounds are cornerstones of modern drug design. The introduction of fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life.[1][2] 2,4-Difluoro-3-methylaniline is a precursor used in the synthesis of complex heterocyclic systems that form the core of many therapeutic agents and pesticides. Its specific substitution pattern is often required to achieve the desired biological activity and pharmacokinetic profile. For instance, difluoroaniline derivatives are crucial building blocks for synthesizing a wide range of biologically active compounds, including kinase inhibitors for oncology and potent fungicides.[4][10]
Safety, Handling, and Storage
As with all aniline derivatives, 2,4-Difluoro-3-methylaniline must be handled with appropriate care.
-
Hazards : This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[6] Ingestion and inhalation should be strictly avoided. Aniline derivatives are generally considered toxic and can be absorbed through the skin.
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.
-
Handling : Avoid breathing vapors or mist.[11][12] Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.[6][11]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[13] Protect from light.[6]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[11]
References
-
2,4-DIFLUORO-N-METHYLANILINE - ChemBK. Available from: [Link]
-
3,4-difluoro-N-methylaniline | C7H7F2N | CID 20097109 - PubChem. Available from: [Link]
-
material safety data sheet - Capot Chemical. Available from: [Link]
-
2,4-Difluoro-N-methylaniline - Optional[ATR-IR] - Spectrum - SpectraBase. Available from: [Link]
-
2,4-difluoro-N-(pyridin-3-ylmethyl)aniline | C12H10F2N2 | CID 11096129 - PubChem. Available from: [Link]
-
2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem. Available from: [Link]
- Method of preparing 2,4-difluoroaniline - Google Patents.
-
3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem. Available from: [Link]
-
Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed. Available from: [Link]
-
Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applications. Available from: [Link]
-
2,4-Difluoroaniline - NIST WebBook. Available from: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. Available from: [Link]
- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents.
-
Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Available from: [Link]
-
The Versatility of Difluoroaniline Derivatives in Modern Chemistry. Available from: [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. Available from: [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - NIH. Available from: [Link]
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. Available from: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. 3,4-difluoro-N-methylaniline | C7H7F2N | CID 20097109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]
- 9. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
